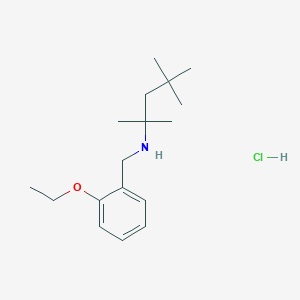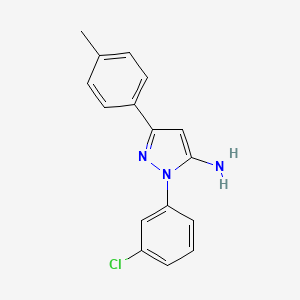
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide
説明
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and inhibition of these enzymes has been shown to be effective in the treatment of cancer.
作用機序
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide is a potent and selective inhibitor of PARP enzymes. PARP enzymes play a crucial role in the repair of DNA damage by facilitating the recruitment of repair proteins to the site of damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide has been shown to be highly selective for PARP enzymes, with minimal off-target effects.
Biochemical and physiological effects:
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to be effective in the treatment of both BRCA1/2-mutant and non-mutant tumors. 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide has been shown to have minimal toxicity in animal studies.
実験室実験の利点と制限
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide is a potent and selective PARP inhibitor, making it a valuable tool for studying the role of PARP enzymes in DNA repair mechanisms. However, as with any chemical inhibitor, there are limitations to its use. 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide has a short half-life in vivo, which may limit its effectiveness in certain experimental settings. In addition, the high potency of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide may make it difficult to achieve complete inhibition of PARP enzymes without causing off-target effects.
将来の方向性
There are several future directions for the study of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide. One area of interest is the development of combination therapies that include 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide. 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, and there is potential for even greater efficacy when used in combination with other anti-cancer agents. Another area of interest is the development of more potent and selective PARP inhibitors. While 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide is highly selective for PARP enzymes, there is still room for improvement in terms of potency and selectivity. Finally, there is potential for the use of PARP inhibitors in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease.
科学的研究の応用
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in the treatment of breast, ovarian, and prostate cancers, among others. 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide works by inhibiting PARP enzymes, which are involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
特性
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O4/c1-7-10(13)11(17(19)20)15-16(7)8(2)12(18)14-6-9-4-3-5-21-9/h3-5,8H,6H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALYCIUORLZMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NCC2=CC=CO2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(4-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4232048.png)
![2-[({4-[(cyclohexylamino)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4232056.png)
![2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4232057.png)
![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(diphenylmethyl)piperazine](/img/structure/B4232059.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B4232061.png)

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4232077.png)
![N-(4-{2-hydroxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)acetamide](/img/structure/B4232091.png)
![N-(4-bromophenyl)-4-[3-chloro-4-(cyanomethoxy)-5-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide oxalate](/img/structure/B4232097.png)
![3-fluoro-4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)benzonitrile](/img/structure/B4232101.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4232115.png)

![4-isobutoxy-N-[4-({[(1-phenylcyclopropyl)methyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4232149.png)
